(+-)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide
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Overview
Description
(±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a naphthyridine ring, a benzoyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include benzoyl chloride, chlorophenylamine, and methylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate various biochemical pathways, leading to the observed effects. Detailed studies, including molecular docking and in vitro assays, would be necessary to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide may include other naphthyridine derivatives, benzoyl-substituted compounds, and chlorophenyl-containing molecules.
Uniqueness
The uniqueness of (±)-2-((3-Benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methylpropanamide lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.
Properties
CAS No. |
127447-89-6 |
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Molecular Formula |
C25H21ClN4O2 |
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-16(25(32)30(2)19-12-10-18(26)11-13-19)29-22-20(24(31)17-7-4-3-5-8-17)15-28-21-9-6-14-27-23(21)22/h3-16H,1-2H3,(H,28,29) |
InChI Key |
ZGZILBIRQVKWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=C(C=C1)Cl)NC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3 |
Origin of Product |
United States |
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